molecular formula C28H26O16S B583708 DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE CAS No. 1041261-16-8

DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE

Cat. No.: B583708
CAS No.: 1041261-16-8
M. Wt: 650.56
InChI Key: YLYDFNVTVUNKCE-YYDZWWTMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, is characterized by its unique structural features, including a benzopyran ring system and multiple functional groups, which contribute to its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzopyran ring: This can be achieved through a cyclization reaction involving a suitable phenylpropanoid precursor.

    Introduction of the sulfooxy group: This step involves the sulfonation of the phenyl ring, typically using sulfur trioxide or chlorosulfonic acid.

    Glycosylation: The attachment of the glucopyranosiduronate moiety is achieved through glycosylation reactions, often using glycosyl donors and catalysts such as silver triflate.

    Acetylation: The final step involves the acetylation of the hydroxyl groups on the glucopyranosiduronate moiety using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the benzopyran moiety.

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions are used for hydrolysis.

Major Products Formed

    Oxidation: Quinones and other oxidized flavonoid derivatives.

    Reduction: Dihydroflavonoids.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

    Hydrolysis: Deacetylated glucopyranosiduronate derivatives.

Scientific Research Applications

DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity and mechanisms of flavonoid derivatives.

    Biology: Investigated for its potential antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The biological effects of DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE are primarily mediated through its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and upregulate antioxidant enzymes, protecting cells from oxidative stress.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.

    Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to microbial cell death.

Comparison with Similar Compounds

DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE can be compared with other flavonoid derivatives such as:

    Quercetin: Known for its strong antioxidant and anti-inflammatory properties.

    Kaempferol: Exhibits anticancer and cardioprotective effects.

    Luteolin: Possesses neuroprotective and anti-inflammatory activities.

Uniqueness

The unique combination of the sulfooxy group and the glucopyranosiduronate moiety in this compound enhances its solubility, bioavailability, and biological activity compared to other flavonoids.

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-oxo-3-(4-sulfooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O16S/c1-13(29)39-23-24(40-14(2)30)26(41-15(3)31)28(43-25(23)27(33)37-4)42-18-9-10-19-21(11-18)38-12-20(22(19)32)16-5-7-17(8-6-16)44-45(34,35)36/h5-12,23-26,28H,1-4H3,(H,34,35,36)/t23-,24-,25-,26+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYDFNVTVUNKCE-YYDZWWTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OS(=O)(=O)O)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OS(=O)(=O)O)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747411
Record name Methyl 4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041261-16-8
Record name Methyl 4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.